methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate
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Overview
Description
Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate is a complex organic compound that features an indole moiety, a phenyl ring, and a carbamothioyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Carbamothioyl Group: This involves the reaction of an amine with carbon disulfide and an alkyl halide.
Coupling Reactions: The final step involves coupling the indole derivative with the phenyl ring substituted with the carbamothioyl group, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in the study of cell signaling pathways and receptor binding due to its indole moiety.
Chemical Biology: Employed as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Indole-3-carboxaldehyde: A precursor in the synthesis of various biologically active compounds.
Uniqueness
Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate is unique due to its combination of a fluoro-substituted indole moiety and a carbamothioyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H20FN3O2S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 2-[4-[2-(5-fluoro-1H-indol-3-yl)ethylcarbamothioylamino]phenyl]acetate |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-19(25)10-13-2-5-16(6-3-13)24-20(27)22-9-8-14-12-23-18-7-4-15(21)11-17(14)18/h2-7,11-12,23H,8-10H2,1H3,(H2,22,24,27) |
InChI Key |
KYRBYGVKGUEAMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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